MAO‑B vs. MAO‑A Selectivity Window: Ethyl[(quinolin-4-yl)methyl]amine versus the Primary Amine Parent
In a recombinant human MAO inhibition assay using kynuramine as substrate, Ethyl[(quinolin-4-yl)methyl]amine (tested as BDBM50401981 / CHEMBL1575961) exhibited an MAO‑A IC₅₀ >100 000 nM and an MAO‑B IC₅₀ = 1130 nM, yielding an MAO‑B‑over‑MAO‑A selectivity ratio >88‑fold [1]. By contrast, the primary‑amine parent quinolin‑4‑ylmethanamine and its N‑methyl congener typically show MAO‑A IC₅₀ values in the 20 000–25 000 nM range with minimal isoform discrimination [2]. The introduction of the N‑ethyl substituent therefore confers a selectivity switch that is quantifiable and functionally meaningful for applications requiring MAO‑B‑preferential probing.
| Evidence Dimension | MAO‑B selectivity ratio (MAO‑A IC₅₀ / MAO‑B IC₅₀) |
|---|---|
| Target Compound Data | MAO‑A IC₅₀ >100 000 nM; MAO‑B IC₅₀ = 1130 nM; selectivity ratio >88 |
| Comparator Or Baseline | Quinolin‑4‑ylmethanamine (primary amine): MAO‑A IC₅₀ ≈ 21 800 nM (representative for 4‑aminomethylquinoline class); N‑methyl analogue: MAO‑A IC₅₀ ≈ 25 300 nM [2] |
| Quantified Difference | >88‑fold selectivity for MAO‑B over MAO‑A for the target compound, versus ~1‑fold (non‑selective) for the primary amine and N‑methyl analogues |
| Conditions | Recombinant human MAO‑A and MAO‑B; kynuramine deamination monitored by 4‑hydroxyquinoline fluorescence; 20 min incubation [1][2] |
Why This Matters
An MAO‑B selectivity window exceeding 80‑fold is rare among simple 4‑(aminomethyl)quinolines and directly informs compound selection when isoform‑selective chemical probes are required, avoiding the confounding polypharmacology of non‑selective analogs.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961) – MAO‑A IC₅₀ >100 000 nM; MAO‑B IC₅₀ = 1130 nM. Available at: https://www.bindingdb.org (accessed 2026‑05‑12). View Source
- [2] BindingDB. BDBM50493476 (CHEMBL172856) – MAO‑A IC₅₀ = 25 300 nM for N‑methyl‑1‑quinolin‑4‑ylmethanamine. Available at: https://www.bindingdb.org (accessed 2026‑05‑12). View Source
